2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate
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Overview
Description
2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate is a complex organic compound with a unique structure that includes methoxy groups, a hydrazono group, and a phenyl methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-formylphenyl methyl carbonate with methoxy(phenyl)acetyl hydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate involves its interaction with molecular targets such as enzymes or receptors. The hydrazono group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The methoxy groups may also play a role in modulating the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-((E)-{[(4-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-((E)-{[(1-naphthoylamino)acetyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 2-methoxy-4-((E)-{[2-(4-morpholinylcarbonyl)anilinoacetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
Uniqueness
What sets 2-methoxy-4-[(E)-{2-[methoxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl methyl carbonate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C19H20N2O6 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(2-methoxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] methyl carbonate |
InChI |
InChI=1S/C19H20N2O6/c1-24-16-11-13(9-10-15(16)27-19(23)26-3)12-20-21-18(22)17(25-2)14-7-5-4-6-8-14/h4-12,17H,1-3H3,(H,21,22)/b20-12+ |
InChI Key |
WZBLCWUYENZSAS-UDWIEESQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OC(=O)OC |
Origin of Product |
United States |
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